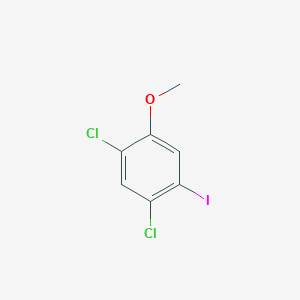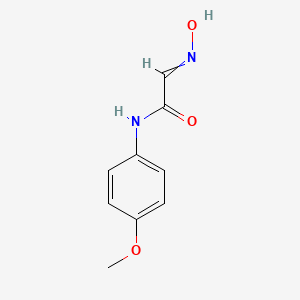![molecular formula C9H12N2O3S B8782435 2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B8782435.png)
2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a morpholine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the morpholine group imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with morpholine. One common method is the Mannich reaction, where a thiazole derivative is reacted with formaldehyde and morpholine under acidic conditions to form the desired product . The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thiazole ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine moiety can enhance the binding affinity of the compound to its target, leading to increased biological activity. The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall efficacy .
Vergleich Mit ähnlichen Verbindungen
2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-(Morpholinomethyl)-benzothiazole: Similar structure but with a benzene ring fused to the thiazole.
2-(Morpholinomethyl)-oxazole: Contains an oxazole ring instead of a thiazole ring.
2-(Morpholinomethyl)-imidazole: Features an imidazole ring in place of the thiazole ring.
These compounds share similar chemical properties but differ in their biological activities and applications. The unique combination of the morpholine and thiazole moieties in this compound makes it particularly valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C9H12N2O3S |
|---|---|
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3S/c12-9(13)7-6-15-8(10-7)5-11-1-3-14-4-2-11/h6H,1-5H2,(H,12,13) |
InChI-Schlüssel |
SXGFPJIBDXXWAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=NC(=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
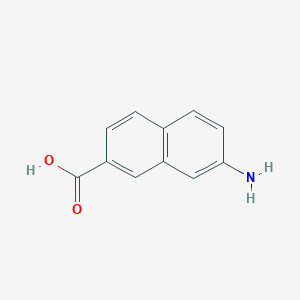
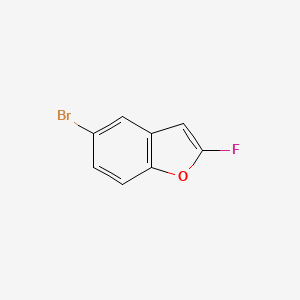
![3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine](/img/structure/B8782374.png)
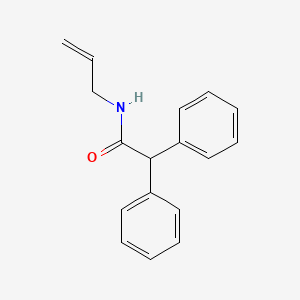
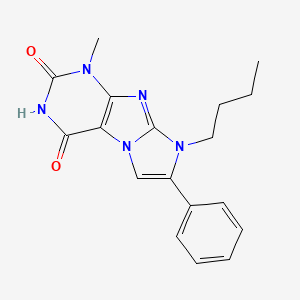
![3-Phenyl-8-azabicyclo[3.2.1]octane](/img/structure/B8782390.png)
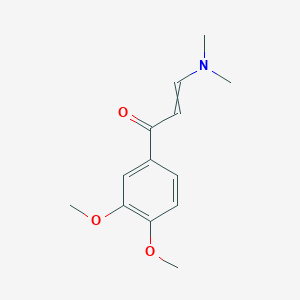
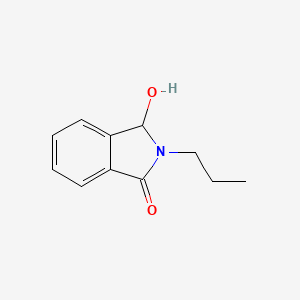

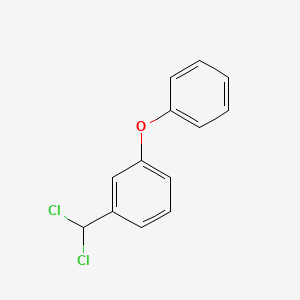
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2,3-dimethyl-1-(phenylsulfonyl)-](/img/structure/B8782442.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 1-(methylsulfonyl)-](/img/structure/B8782449.png)
